(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone
Description
This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. The structure includes:
- 4,6-Dimethyl substituents: Improve lipophilicity and metabolic stability.
- 2,6-Dimethylmorpholino moiety: A saturated six-membered ring with oxygen and nitrogen atoms, conferring conformational rigidity and modulating pharmacokinetic properties .
The morpholino group distinguishes it from other analogs, influencing solubility, target interactions, and synthetic pathways.
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-8-5-9(2)18-15-12(8)13(17)14(22-15)16(20)19-6-10(3)21-11(4)7-19/h5,10-11H,6-7,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBTLPSXZXSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, which is achieved through the cyclization of appropriate precursors. The amino and dimethyl groups are then introduced via substitution reactions. The final step involves the attachment of the morpholino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and morpholino groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets and pathways. The amino and morpholino groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s uniqueness arises from the 2,6-dimethylmorpholino ketone substituent. Key analogs and their distinguishing features include:
Key Observations :
- Aromatic vs. Morpholino Substituents: Phenyl/chlorophenyl groups increase planarity and π-π stacking but reduce solubility. The morpholino group improves aqueous solubility and enables interactions with polar biological targets (e.g., kinases) .
- Methylation Patterns : Additional methyl groups (e.g., 4,5,6-trimethyl in ) enhance metabolic stability but may sterically hinder target binding.
Biological Activity
The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,6-dimethylmorpholino)methanone is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a thieno[2,3-b]pyridine moiety and a morpholino group. The thieno[2,3-b]pyridine structure is known for its ability to interact with various biological targets due to its unique electronic properties and spatial configuration.
Structural Formula
Anticancer Properties
Recent studies have demonstrated that compounds within the thieno[2,3-b]pyridine class exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has shown promising results in targeting cancer stem cells (CSCs), which are known for their role in tumor recurrence and metastasis.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cancer Stem Cells : The compound has been shown to lower the fraction of CSCs by inducing metabolic shifts from lipid to glucose metabolism within tumor cells. This shift is crucial as CSCs often rely on lipid metabolism for survival and proliferation .
- Targeting Phosphoinositide-Specific Phospholipase C (PI-PLC) : The compound interacts with PI-PLC, inhibiting its activity and thereby disrupting signaling pathways critical for tumor growth .
Case Studies
- Study on MDA-MB-231 Cell Line :
- Screening Against NCI 60 Cell Lines :
Table 1: Cytotoxicity Results Against Different Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| MDA-MB-231 | 0.05 | 24 |
| MCF-7 | 0.15 | 48 |
| T-47D | 0.10 | 72 |
Table 2: Inhibition of PI3K Isoforms
| Compound | PI3Kβ Inhibition (%) | PI3Kγ Inhibition (%) |
|---|---|---|
| (Compound Name) | 72 | 84 |
| Control (PI-103) | 100 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
